3-[3-(2,6-Dichlorophenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one
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Overview
Description
3-[3-(2,6-Dichlorophenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one is a complex organic compound known for its unique chemical structure and properties This compound features a dichlorophenyl group attached to an acryloyl moiety, which is further connected to a hydroxy-cycloheptatrienone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(2,6-Dichlorophenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one typically involves multiple steps. One common method starts with the preparation of 3-(2,6-dichlorophenyl)acryloyl chloride, which is then reacted with a suitable cycloheptatrienone derivative under controlled conditions to yield the desired product. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key factors include the selection of raw materials, reaction optimization, and waste management.
Chemical Reactions Analysis
Types of Reactions
3-[3-(2,6-Dichlorophenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the acryloyl group or the cycloheptatrienone ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or alkanes. Substitution reactions can introduce new functional groups, leading to a wide range of derivatives.
Scientific Research Applications
3-[3-(2,6-Dichlorophenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is investigated for potential therapeutic applications, including anti-inflammatory and anticancer properties.
Medicine: Research explores its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[3-(2,6-Dichlorophenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Similar Compounds
3-(2,6-Dichlorophenyl)acryloyl chloride: A precursor in the synthesis of the target compound.
2-Hydroxy-2,4,6-cycloheptatrien-1-one: A related compound with a similar ring structure.
3-(2,6-Dichlorophenyl)acrylic acid: Another derivative with potential biological activity.
Uniqueness
3-[3-(2,6-Dichlorophenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H10Cl2O3 |
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Molecular Weight |
321.2 g/mol |
IUPAC Name |
3-[(E)-3-(2,6-dichlorophenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C16H10Cl2O3/c17-12-5-3-6-13(18)10(12)8-9-14(19)11-4-1-2-7-15(20)16(11)21/h1-9H,(H,20,21)/b9-8+ |
InChI Key |
BCNCPIFFTXXGRR-CMDGGOBGSA-N |
Isomeric SMILES |
C1=CC(=C(C(=O)C=C1)O)C(=O)/C=C/C2=C(C=CC=C2Cl)Cl |
Canonical SMILES |
C1=CC(=C(C(=O)C=C1)O)C(=O)C=CC2=C(C=CC=C2Cl)Cl |
Origin of Product |
United States |
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